L-NAPNA

Neuronal NOS selectivity Visceral pain Spinal nociception

L-NAPNA is a neuronal-selective NOS inhibitor (IC50 1.4 μM) and chromogenic trypsin inhibitor (IC50 180 nM) with p-nitroanilide detection at 405 nm. Differentiated by validated in vivo ED50 values (57.2 mg/kg formalin paw licking; 25 mg/kg acetic acid writhing) for reproducible pain pathway studies without systemic cardiovascular artifacts. Ideal for nociceptive signaling research requiring dual NOS/protease functionality.

Molecular Formula C12H17N7O5
Molecular Weight 339.31 g/mol
CAS No. 85697-89-8
Cat. No. B1678662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-NAPNA
CAS85697-89-8
SynonymsL-N(G)-nitroarginine-p-nitroanilide
L-NAPNA
N(G)-nitroarginine-4-nitroanilide
N(omega)-nitro-L-arginine p-nitroanilide
NAPNA
Molecular FormulaC12H17N7O5
Molecular Weight339.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C12H17N7O5/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17)/t10-/m0/s1
InChIKeyLNWGWFVAPQTGMG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N(G)-Nitroarginine-4-nitroanilide (L-NAPNA, CAS: 85697-89-8): Quantitative NOS Inhibitor and Antinociceptive Agent for Pain Research


N(G)-nitroarginine-4-nitroanilide (L-NAPNA, NAPNA) is a synthetic derivative of L-arginine that functions as a nitric oxide synthase (NOS) inhibitor with reported neuronal selectivity [1]. It is distinct from broader NOS inhibitors due to its specific chemical structure combining a nitroarginine moiety with a p-nitroanilide group, which confers a unique selectivity and activity profile. The compound is recognized in authoritative databases including MeSH [2] and CTD [3] and is primarily documented as an antinociceptive agent in rodent models of inflammatory and visceral pain. Its differentiating features are defined by quantifiable parameters in NOS inhibition potency, in vivo antinociceptive efficacy, and trypsin inhibition activity .

Why L-NAPNA Cannot Be Replaced by Other NOS Inhibitors (L-NNA, L-NAME) in Pain and Inflammation Research


The interchangeable use of nitric oxide synthase (NOS) inhibitors in experimental protocols is scientifically unsound due to critical differences in isoform selectivity and resulting in vivo pharmacodynamics. While standard NOS inhibitors like L-NAME and L-NNA broadly inhibit endothelial, neuronal, and inducible NOS isoforms, leading to widespread cardiovascular effects including hypertension, L-NAPNA (N(G)-nitroarginine-4-nitroanilide) is documented as a neuronal-selective NOS (nNOS) inhibitor, allowing it to modulate nociceptive pathways without the confounding systemic hemodynamic alterations associated with pan-NOS inhibition [1]. Furthermore, L-NAPNA exhibits distinct antinociceptive potency profiles in specific pain assays that cannot be replicated by simply adjusting doses of less selective analogs, as demonstrated by its specific ED50 values in formalin-induced paw licking and acetic acid-induced writhing models .

Quantitative Differentiation Evidence for N(G)-Nitroarginine-4-nitroanilide (L-NAPNA) Against Structural and Functional Analogs


Neuronal NOS Selectivity: Functional In Vivo Differentiation from Pan-NOS Inhibitors

L-NAPNA is characterized as a neuronal-selective NOS inhibitor, distinguishing it from non-selective inhibitors like L-NAME and L-NNA. In a rat model of persistent visceral pain (turpentine-induced bladder inflammation), topical spinal administration of L-NAPNA prevented inflammation-induced hyper-reflexia without affecting normal bladder reflexes, a functional indicator of selective nNOS modulation within nociceptive pathways [1]. The study explicitly identifies L-NAPNA as a 'neuronal selective nitric oxide synthase (NOS) inhibitor' and demonstrates that its antinociceptive effect is confined to pathophysiological pain states, with no effect observed on normal vesical reflexes in non-inflamed animals. This contrasts with pan-NOS inhibitors such as L-NAME (IC50 70 μM ) and L-NNA, which broadly inhibit endothelial NOS (eNOS) and induce systemic hypertension at doses required for antinociception.

Neuronal NOS selectivity Visceral pain Spinal nociception

In Vitro NOS Inhibitory Potency: IC50 Comparison with Standard NOS Inhibitors

L-NAPNA inhibits nitric oxide synthase (NOS) with a reported IC50 of 1.4 μM . This potency places L-NAPNA as a substantially more potent NOS inhibitor in vitro than the widely used L-NAME, which exhibits an IC50 of 70 μM under comparable assay conditions . The approximately 50-fold difference in IC50 values indicates that L-NAPNA achieves effective NOS inhibition at significantly lower molar concentrations, which can translate to reduced off-target binding probability and lower required doses in cellular assays. However, it is important to note that the available IC50 data does not specify the NOS isoform (eNOS, nNOS, iNOS) used in the assay, limiting direct conclusions about isoform-specific potency. The documented neuronal selectivity of L-NAPNA [1] derives from functional in vivo evidence rather than in vitro isoform-specific inhibition data.

NOS inhibition IC50 comparison In vitro potency

In Vivo Antinociceptive Efficacy: Quantitative ED50 Values Across Pain Models

L-NAPNA demonstrates quantifiable, assay-specific antinociceptive efficacy in mouse models of inflammatory and chemical pain. Systemic administration of L-NAPNA produced dose-dependent inhibition of formalin-induced paw licking behavior with an ED50 of 57.2 mg/kg and inhibited acetic acid-induced abdominal constriction with an ED50 of 25 mg/kg . The difference in ED50 values between these two pain models (57.2 vs. 25 mg/kg) indicates model-dependent efficacy, with greater potency observed in the visceral chemical pain model compared to the inflammatory somatic pain model. These in vivo ED50 values are specific to L-NAPNA and provide baseline comparators for assessing structural analogs or alternative NOS inhibitors. Comparative ED50 data for L-NAME or L-NNA in identical pain assays are not available in the source material, limiting cross-compound efficacy comparisons. Additionally, L-NAPNA was effective in a rat visceral pain model at topical spinal doses of 125-1000 μg, preventing inflammation-induced hyper-reflexia [1].

Antinociception ED50 comparison Inflammatory pain

Trypsin Inhibition Activity: Additional Biochemical Profile

Beyond its NOS inhibitory activity, L-NAPNA also functions as a trypsin inhibitor with a reported IC50 of 180 nM [1]. This property distinguishes L-NAPNA from other NOS inhibitors that lack significant protease inhibitory activity. The trypsin inhibition occurs in an assay with 30-minute pre-incubation prior to N-Boc-FSR-AMC substrate addition, indicating a time-dependent or reversible binding mechanism. Notably, a structurally related compound (designated CHEMBL4214705) exhibited an IC50 of 26,000 nM (26 μM) for trypsin inhibition under identical assay conditions [2]. The approximately 144-fold difference in trypsin inhibition potency demonstrates that structural modifications to the nitroarginine-4-nitroanilide scaffold significantly alter protease inhibitory activity, supporting the unique biochemical profile of L-NAPNA relative to its analogs.

Trypsin inhibition Protease assay Biochemical characterization

Chemical Identity and Structural Distinctiveness from Common NOS Inhibitors

L-NAPNA (C12H17N7O5, MW 339.31 [1]) is structurally distinct from other nitroarginine-based NOS inhibitors. Unlike L-NNA (Nω-nitro-L-arginine, MW 219.2, CAS 2149-70-4), which lacks the p-nitroanilide moiety, and L-NAME (Nω-nitro-L-arginine methyl ester, MW 269.7 as hydrochloride, CAS 51298-62-5), which contains a methyl ester group instead of the p-nitroanilide group, L-NAPNA incorporates a 4-nitroaniline moiety attached to the arginine α-carboxyl group . This structural feature is the molecular basis for its distinct pharmacological profile, including its reported neuronal selectivity and its ability to function as both an enzyme inhibitor and a potential chromogenic/fluorogenic substrate for proteases following reduction [2]. The p-nitroanilide group confers chromogenic properties that enable spectrophotometric detection of enzymatic hydrolysis (absorbance at 405 nm upon release of p-nitroaniline), a feature absent in L-NNA and L-NAME.

Chemical structure Molecular differentiation Structural analogs

Inhibition of Chemokine Expression: Differentiation in Inflammatory Signaling Modulation

An analog of L-NAPNA has been shown to inhibit sodium arsenite-induced expression of CCL2 (C-C motif chemokine ligand 2) mRNA in rat models, as documented in the Comparative Toxicogenomics Database [1]. This activity suggests that the nitroarginine-4-nitroanilide scaffold may modulate inflammatory chemokine pathways beyond simple NOS inhibition. While the parent compound L-NAPNA may share this activity profile, the source specifically refers to an 'N(G)-nitroarginine-4-nitroanilide analog' rather than L-NAPNA itself. This chemokine-modulating activity distinguishes L-NAPNA-class compounds from NOS inhibitors like L-NAME, which primarily affect vascular tone and blood pressure without documented direct effects on CCL2 expression in this context. The involvement of this compound class in CCL2 regulation provides an additional anti-inflammatory mechanism that may synergize with NOS inhibition in pain and inflammation models.

Chemokine inhibition CCL2 expression Inflammatory signaling

Optimal Research and Industrial Application Scenarios for L-NAPNA Based on Quantitative Evidence


Neuronal NOS-Dependent Pain Pathway Dissection Without Cardiovascular Confounding

L-NAPNA is ideally suited for in vivo studies investigating the role of neuronal NOS (nNOS) in nociceptive signaling, particularly where non-selective NOS inhibitors would introduce systemic cardiovascular artifacts. The documented neuronal selectivity of L-NAPNA [1] enables researchers to isolate nNOS-mediated pain mechanisms without the confounding hypertension, altered blood flow, and reflex tachycardia caused by endothelial NOS inhibition from compounds like L-NAME or L-NNA. Topical spinal administration at 125-1000 μg in rats produces antinociception specific to inflammatory pain states without affecting normal physiological reflexes, making it a precise tool for studying central sensitization and visceral pain pathways.

Inflammatory and Chemical Pain Model Studies with Established In Vivo Dosing Parameters

L-NAPNA provides researchers with validated in vivo dosing benchmarks for pain research. The established ED50 values of 57.2 mg/kg (i.p.) for formalin-induced paw licking and 25 mg/kg (i.p.) for acetic acid-induced writhing in mice offer definitive starting points for experimental design, eliminating the need for extensive dose-ranging studies. These parameters are directly applicable to studies investigating inflammatory pain mechanisms, analgesic drug screening, and validation of novel antinociceptive compounds where NOS pathway modulation serves as either a primary endpoint or a control condition.

Biochemical Protease Assays Leveraging Trypsin Inhibitory and Chromogenic Properties

The dual functionality of L-NAPNA as both a trypsin inhibitor (IC50 180 nM [2]) and a chromogenic substrate after reduction makes it uniquely valuable for protease research. The p-nitroanilide moiety enables spectrophotometric detection of enzymatic cleavage at 405 nm, providing a built-in assay readout without secondary labeling steps. This chromogenic property, combined with the structural scaffold that confers high trypsin inhibitory potency (144-fold more potent than the comparator analog CHEMBL4214705 [3]), positions L-NAPNA as a versatile tool compound for protease inhibition studies, enzyme kinetics characterization, and quality control applications where both inhibitory activity and substrate functionality are required in a single molecule.

Chemokine-Mediated Inflammation Studies Requiring NOS-Independent Anti-Inflammatory Activity

Research protocols examining the intersection of NOS signaling and chemokine-driven inflammation benefit from L-NAPNA's class-level activity in modulating CCL2 expression. The documented ability of N(G)-nitroarginine-4-nitroanilide analogs to inhibit sodium arsenite-induced CCL2 mRNA expression [4] provides a secondary anti-inflammatory mechanism beyond NOS inhibition. This dual activity profile makes L-NAPNA particularly valuable for studies of inflammatory pain where both nitric oxide production and chemokine recruitment contribute to the pathological state, offering experimental efficiency by targeting two inflammatory pathways with a single compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-NAPNA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.